molecular formula C12H24S4 B1595852 1,5,9,13-Tetrathiacyclohexadecane CAS No. 295-91-0

1,5,9,13-Tetrathiacyclohexadecane

Cat. No.: B1595852
CAS No.: 295-91-0
M. Wt: 296.6 g/mol
InChI Key: LIVCAIOLNUODDU-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,5,9,13-Tetrathiacyclohexadecane undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, nickel salts, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,5,9,13-Tetrathiacyclohexadecane primarily involves its ability to form stable complexes with heavy metals. The sulfur atoms in the macrocyclic structure act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and radiopharmaceuticals .

Comparison with Similar Compounds

1,5,9,13-Tetrathiacyclohexadecane is unique due to its macrocyclic tetrathioether structure, which provides high stability and selectivity in metal complexation. Similar compounds include:

These compounds share similar properties but differ in their ring size, functional groups, and stability, making each unique for specific applications .

Properties

IUPAC Name

1,5,9,13-tetrathiacyclohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24S4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVCAIOLNUODDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCCSCCCSCCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183701
Record name 1,5,9,13-Tetrathiacyclohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295-91-0
Record name 1,5,9,13-Tetrathiacyclohexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295910
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Record name 295-91-0
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Record name 1,5,9,13-Tetrathiacyclohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,9,13-Tetrathiacyclohexadecane
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Record name 1,5,9,13-TETRATHIACYCLOHEXADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Y0MCK1FH
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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